molecular formula C9H13N B1353336 (S)-(-)-1-(p-Tolyl)ethylamine CAS No. 27298-98-2

(S)-(-)-1-(p-Tolyl)ethylamine

Cat. No. B1353336
CAS RN: 27298-98-2
M. Wt: 135.21 g/mol
InChI Key: UZDDXUMOXKDXNE-QMMMGPOBSA-N
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Description

“(S)-(-)-1-(p-Tolyl)ethylamine” is a chemical compound used as a reagent in the synthesis of optically active pyrethroids, which can be used as an insecticide for mosquitoes, flies, or cockroaches . It is also used in the synthesis of 2,2’'-Dihydroxybenzil, which acts as a stereodynamic probe for primary amines controlled by steric strain .


Synthesis Analysis

The synthesis of “(S)-(-)-1-(p-Tolyl)ethylamine” involves several steps. It is used to prepare secondary amides by amidation of sophorolipid ethyl ester . The synthesis process involves the use of hydrogen chloride, C15H13O4S (1-)*K (1+), C16H15O4S (1-)*K (1+), and C16H15O5S (1-)*K (1+) in water and isopropyl alcohol .


Molecular Structure Analysis

The molecular formula of “(S)-(-)-1-(p-Tolyl)ethylamine” is C9H13N . The InChI key is UZDDXUMOXKDXNE-QMMMGPOBSA-N .


Chemical Reactions Analysis

“(S)-(-)-1-(p-Tolyl)ethylamine” is involved in various chemical reactions. It is used as a reagent in the synthesis of optically active pyrethroids and 2,2’'-Dihydroxybenzil .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-1-(p-Tolyl)ethylamine” include a molecular weight of 135.21 g/mol . The compound is a clear liquid .

Scientific Research Applications

Resolution and Industrial Scale Applications

(S)-1-Phenyl-2-(p-tolyl)ethylamine, a derivative of (S)-(-)-1-(p-Tolyl)ethylamine, is utilized in the industrial-scale resolution of chrysanthemic acids. The efficient resolution is achieved through diastereomeric salt formation with (S)-isopropylidene glycerol (R)-2, attaining high yields and enantiomeric excess (e.e.) values through simple precipitation techniques. This process is vital for producing chiral compounds with high purity, crucial in various chemical industries (Pallavicini et al., 2003).

Crystallography and Molecular Structure Analysis

1-{Phenyl[1-(p-tolyl)ethylamino]methyl}-2-naphthol, a compound synthesized from (S)-(-)-1-(p-Tolyl)ethylamine, showcases intriguing molecular structures with three molecules per asymmetric unit. The molecule's structure, characterized by intramolecular hydrogen bonding and van der Waals forces, has been elucidated through crystallographic studies, contributing to the understanding of molecular interactions and design in material science and pharmaceuticals (Li et al., 2008).

Computational Chemistry and Pyrolysis Studies

In computational chemistry, the (S)-(-)-1-(p-Tolyl)ethylamine derivative ethylamine has been studied for its pyrolysis properties, particularly the second-stage cracking mechanisms. Detailed computational studies provide insights into probable reaction pathways, activation energies, and product formation, crucial for understanding and optimizing industrial pyrolysis processes (Almatarneh et al., 2016).

Biomedical Applications and Drug Delivery Systems

Poly(3,4-dihyroxyphenyl)ethylamine, a related compound to (S)-(-)-1-(p-Tolyl)ethylamine, demonstrates significant potential in biomedical applications. It exhibits desirable properties such as non-toxicity, blood compatibility, antioxidant activity, and the ability to function as an active agent/drug delivery device. Such characteristics are pivotal in developing new biomedical materials and drug delivery systems that are safe and effective (Sahiner et al., 2018).

Chemical Modification and Surface Engineering

(S)-(-)-1-(p-Tolyl)ethylamine and its derivatives are instrumental in chemical modification processes like PEGylation, where it contributes to shielding antigenic and immunogenic epitopes, altering biodistribution, and enhancing the stability of biological macromolecules. Such modifications are critical in pharmaceutical and biotechnological applications, improving the efficacy and safety of biologically active compounds (Roberts et al., 2002).

Safety and Hazards

“(S)-(-)-1-(p-Tolyl)ethylamine” is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, toxic if swallowed, and causes severe skin burns and eye damage .

properties

IUPAC Name

(1S)-1-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDDXUMOXKDXNE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426759
Record name (1S)-1-(4-Methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27298-98-2
Record name (-)-1-(4-Methylphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27298-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-1-(p-Tolyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(4-Methylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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